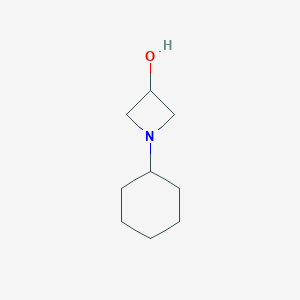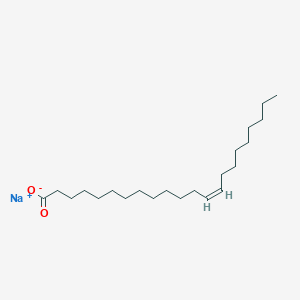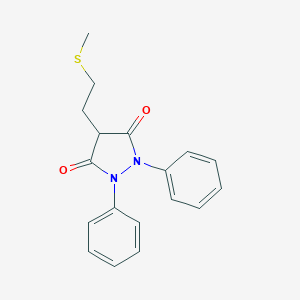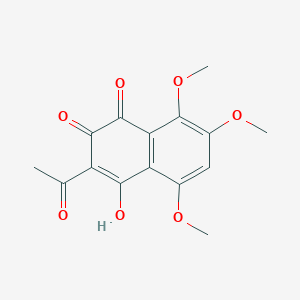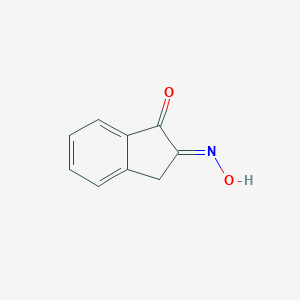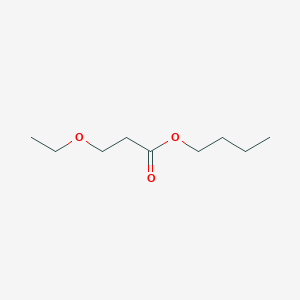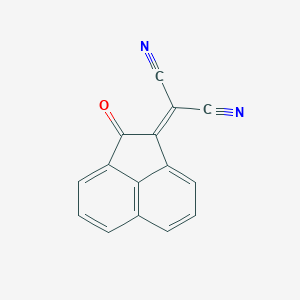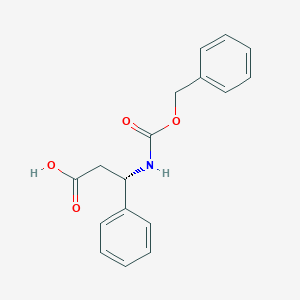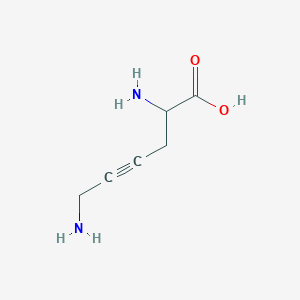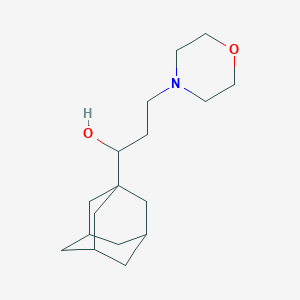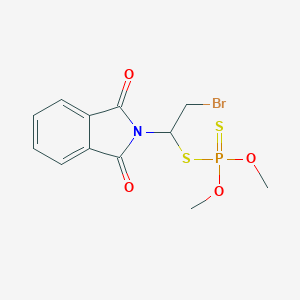
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione, also known as BRDME, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
作用機序
The mechanism of action of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione is not fully understood. However, it has been found to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. This inhibition leads to increased insulin sensitivity and glucose uptake, which could be beneficial in the treatment of type 2 diabetes. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to induce apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of PTP1B, which could be beneficial in the treatment of type 2 diabetes. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to have antiviral properties and could be used in the treatment of viral infections.
実験室実験の利点と制限
The advantages of using 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione in lab experiments are its potent anticancer, antiviral, and antidiabetic properties. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione in lab experiments are its limited solubility and stability, which could affect its efficacy in certain assays.
将来の方向性
There are several future directions for the research on 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione. One direction is to study its potential as a therapeutic agent for the treatment of cancer, diabetes, and viral infections. Another direction is to optimize its synthesis method to obtain higher yields and improve its solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione and its effects on various biological pathways.
Conclusion:
In conclusion, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione is a novel chemical compound that has shown great potential in various scientific research applications. It has potent anticancer, antiviral, and antidiabetic properties and could be used as a therapeutic agent in the future. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
合成法
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione can be synthesized using various methods, including the reaction of 2-aminoisoindoline-1,3-dione with 2-bromoethylphosphonic dichloride and thioacetamide. Another method involves the reaction of 2-aminoisoindoline-1,3-dione with 2-bromoethylphosphonic acid and Lawesson's reagent. These methods have been optimized to obtain high yields of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione.
科学的研究の応用
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has shown great potential in various scientific research applications. It has been found to have anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its antiviral properties and has shown promising results against influenza virus and herpes simplex virus. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes.
特性
CAS番号 |
10312-19-3 |
|---|---|
製品名 |
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
分子式 |
C12H13BrNO4PS2 |
分子量 |
410.2 g/mol |
IUPAC名 |
2-(2-bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13BrNO4PS2/c1-17-19(20,18-2)21-10(7-13)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-6,10H,7H2,1-2H3 |
InChIキー |
OBEHAXQUCIQWHH-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SC(CBr)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
COP(=S)(OC)SC(CBr)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
